Ifidancitinib
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Overview
Description
Ifidancitinib is a small molecule that functions as a dual inhibitor of Janus kinase 1 and Janus kinase 3. It is primarily investigated for its potential therapeutic applications in treating autoimmune diseases such as alopecia areata and vitiligo .
Chemical Reactions Analysis
Ifidancitinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ifidancitinib has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Janus kinase 1 and Janus kinase 3.
Biology: It is used to investigate the role of Janus kinase signaling pathways in various biological processes.
Medicine: It is being investigated for its potential therapeutic applications in treating autoimmune diseases such as alopecia areata and vitiligo.
Industry: It is used in the development of new therapeutic agents targeting Janus kinase signaling pathways
Mechanism of Action
Ifidancitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways that regulate immune responses. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation. The molecular targets and pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway .
Comparison with Similar Compounds
Ifidancitinib is similar to other Janus kinase inhibitors such as ruxolitinib, baricitinib, and tofacitinib. it is unique in its dual inhibition of Janus kinase 1 and Janus kinase 3, which may offer distinct therapeutic advantages. Similar compounds include:
Ruxolitinib: Inhibits Janus kinase 1 and Janus kinase 2.
Baricitinib: Inhibits Janus kinase 1 and Janus kinase 2.
Tofacitinib: Inhibits Janus kinase 1, Janus kinase 2, and Janus kinase 3
Properties
IUPAC Name |
5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMQDVLFYKOPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236667-40-5 |
Source
|
Record name | Ifidancitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ifidancitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ifidancitinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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